3,5-dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
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Overview
Description
3,5-Dichloro-3’-[1,4-dioxa-8-azaspiro[45]decan-8-ylmethyl]benzophenone is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally require controlled temperatures, pH, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted benzophenone derivatives .
Scientific Research Applications
3,5-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl]aniline: Similar spirocyclic structure but with fluorine substituents instead of chlorine.
Ethyl 3-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate: Another spirocyclic compound with a different functional group arrangement.
Uniqueness
3,5-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is unique due to its specific chlorine substituents and spirocyclic structure, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO3/c22-18-11-17(12-19(23)13-18)20(25)16-3-1-2-15(10-16)14-24-6-4-21(5-7-24)26-8-9-27-21/h1-3,10-13H,4-9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULNRELXHBQBEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643335 |
Source
|
Record name | (3,5-Dichlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-31-7 |
Source
|
Record name | (3,5-Dichlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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